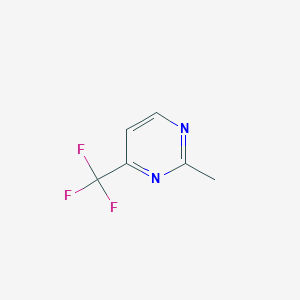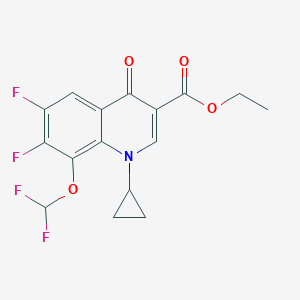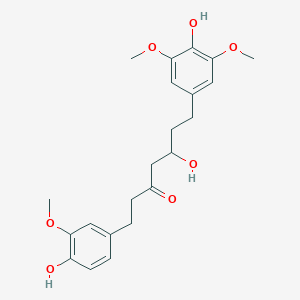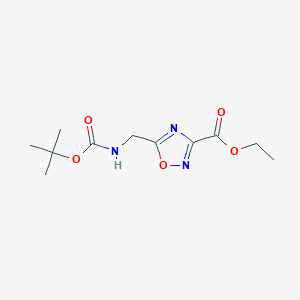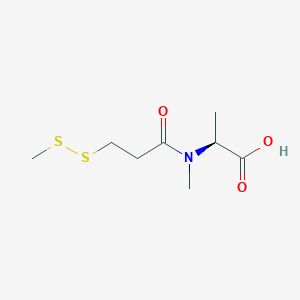
(S)-2-(N-Methyl-3-(Methyldisulfanyl)propanaMido)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-(N-Methyl-3-(Methyldisulfanyl)propanamido)propanoic acid is a chiral compound with a specific stereochemistry, indicated by the (S) configuration. This compound features a disulfide bond, which is significant in various biochemical processes. The presence of both amide and carboxylic acid functional groups suggests potential reactivity and versatility in chemical synthesis and biological applications.
准备方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as (S)-2-aminopropanoic acid and methyl 3-mercaptopropanoate.
Formation of Amide Bond: The first step involves the formation of an amide bond between (S)-2-aminopropanoic acid and methyl 3-mercaptopropanoate. This can be achieved using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) under anhydrous conditions.
Methylation: The next step is the methylation of the amine group, which can be done using methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).
Disulfide Formation: The final step involves the oxidation of the thiol group to form the disulfide bond. This can be achieved using mild oxidizing agents like iodine (I2) or hydrogen peroxide (H2O2).
Industrial Production Methods
Industrial production of (S)-2-(N-Methyl-3-(Methyldisulfanyl)propanamido)propanoic acid would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Oxidation: The disulfide bond can undergo oxidation to form sulfonic acids under harsh conditions.
Reduction: The disulfide bond can be reduced back to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The amide and carboxylic acid groups can participate in nucleophilic substitution reactions, forming esters or other amides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), iodine (I2)
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP)
Substitution: Alcohols (for ester formation), amines (for amide formation), typically under acidic or basic conditions
Major Products
Oxidation: Sulfonic acids
Reduction: Thiols
Substitution: Esters, new amides
科学研究应用
Chemistry
In chemistry, (S)-2-(N-Methyl-3-(Methyldisulfanyl)propanamido)propanoic acid can be used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and the study of stereochemical effects in reactions.
Biology
In biological research, this compound can be used to study disulfide bond formation and reduction, which are crucial in protein folding and stability. It can also serve as a model compound for investigating the behavior of sulfur-containing amino acids.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic properties, particularly in targeting oxidative stress and redox biology. The disulfide bond is a key feature in many biologically active molecules, including some drugs.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals and materials that require precise control over stereochemistry and functional group placement.
作用机制
The mechanism of action of (S)-2-(N-Methyl-3-(Methyldisulfanyl)propanamido)propanoic acid involves its ability to undergo redox reactions due to the disulfide bond. This bond can be reversibly oxidized and reduced, making it a key player in redox signaling and regulation. The compound can interact with thiol-containing proteins and enzymes, modulating their activity and function.
相似化合物的比较
Similar Compounds
Cysteine: A naturally occurring amino acid with a thiol group, involved in protein structure and function.
Methionine: Another sulfur-containing amino acid, important in metabolism and methylation reactions.
Glutathione: A tripeptide with a thiol group, crucial in cellular redox balance and detoxification.
Uniqueness
(S)-2-(N-Methyl-3-(Methyldisulfanyl)propanamido)propanoic acid is unique due to its specific stereochemistry and the presence of both an amide and a disulfide bond. This combination of features allows it to participate in a wide range of chemical and biological processes, making it a versatile compound for research and industrial applications.
属性
IUPAC Name |
(2S)-2-[methyl-[3-(methyldisulfanyl)propanoyl]amino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3S2/c1-6(8(11)12)9(2)7(10)4-5-14-13-3/h6H,4-5H2,1-3H3,(H,11,12)/t6-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPKAUPROPWPLTQ-LURJTMIESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N(C)C(=O)CCSSC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)N(C)C(=O)CCSSC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-Chloro-7-[(4-methoxyphenyl)methyl]purine](/img/structure/B174271.png)
![2-Amino-3-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B174277.png)
![5H-Imidazo[5,1-a]isoindole](/img/structure/B174278.png)
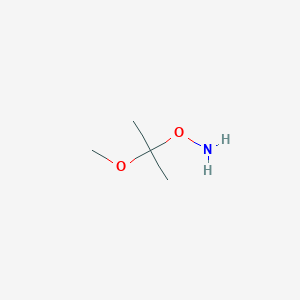
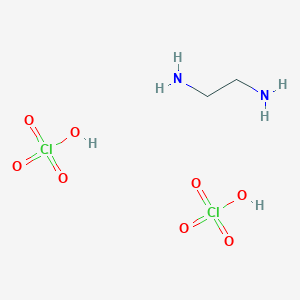
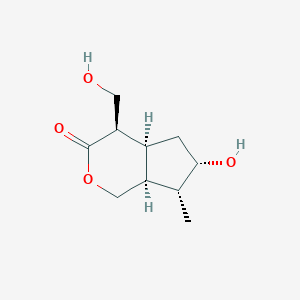
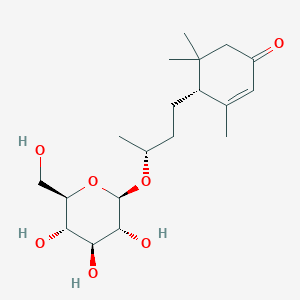
![6-Chloroimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B174288.png)
![3H-Pyrazolo[1,5-b][1,2,4]triazole-2-ethanol](/img/structure/B174292.png)
![Spiro[chroman-2,4'-piperidine]](/img/structure/B174295.png)
